N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Overview
Description
The compound is a complex organic molecule that likely belongs to the class of heterocyclic compounds. It contains a thieno[3,4-c]pyrazole core, which is a type of fused ring system involving a thiophene (a five-membered ring with one sulfur atom) and a pyrazole (a five-membered ring with two nitrogen atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,4-c]pyrazole core, along with various substituents including a sec-butyl group and a 3-chlorophenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the heterocyclic core and the various functional groups. For instance, the pyrazole ring is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves complex chemical reactions aimed at creating molecules with potential pharmacological activities. For instance, Mamedov et al. (2016) developed a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the methodological advancements in the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Biological Activities
The investigation into the biological activities of these compounds, such as their anticancer, antimicrobial, and antioxidant properties, is a significant area of research. For example, Katariya et al. (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine, which were studied for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), revealing the potential utility of these compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Antioxidant Properties
Edaravone, a compound related to the chemical structure of interest, has been studied for its ability to scavenge reactive oxygen species, highlighting its potential medical applications in treating diseases related to oxidative stress. Amekura et al. (2022) investigated the reactivity of edaravone toward singlet oxygen, demonstrating its greater reactivity compared to known scavengers like uric acid, histidine, and tryptophan (Amekura et al., 2022).
Corrosion Inhibition
Research on related chemical entities also extends to applications beyond biomedical science, such as their use as corrosion inhibitors. Saraswat and Yadav (2020) studied quinoxaline derivatives as corrosion inhibitors for mild steel in an acidic medium, demonstrating the compounds' potential to protect against corrosion through electrochemical methods (Saraswat & Yadav, 2020).
Future Directions
Properties
IUPAC Name |
N'-butan-2-yl-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-3-10(2)19-16(23)17(24)20-15-13-8-27(25,26)9-14(13)21-22(15)12-6-4-5-11(18)7-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXIMAKNGABCAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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